5-Bromo-4-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-4-methylpyrimidine and related derivatives has been explored through various methodologies. An effective approach involves the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014). Additionally, the palladium-catalyzed cross-coupling reactions of 5-bromo-2-iodopyrimidine have demonstrated efficiency in synthesizing substituted pyrimidine compounds, showcasing the compound's adaptability in chemical syntheses (Goodby et al., 1996).
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methylpyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure analysis of regioselective reaction products reveals intricate details about the molecular geometry and intermolecular interactions, contributing to a deeper understanding of the compound's chemical behavior and properties (Doulah et al., 2014).
Chemical Reactions and Properties
5-Bromo-4-methylpyrimidine participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of novel compounds. The compound's bromo and methyl groups make it susceptible to nucleophilic attacks, facilitating the introduction of various substituents through displacement and cross-coupling reactions. Such versatility is demonstrated in the efficient syntheses of bipyridines and bipyrimidines, important for the preparation of metal-complexing molecular rods (Schwab et al., 2002).
Scientific Research Applications
Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives :
- Bakavoli, Nikpour, and Rahimizadeh (2006) reported the synthesis of thiazolo[4,5-d] pyrimidine derivatives using 5-bromo-4-methylpyrimidine as a starting material. These compounds were obtained through reactions with various isothiocyanates, highlighting its utility in the synthesis of heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Regioselectivity in Reactions with Ammonia :
- Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-4-methylpyrimidine. The study provided insights into the crystalline structure and intramolecular interactions of the resultant compounds (Doulah et al., 2014).
Alkynylation under Pd/C–Copper Catalysis :
- Pal et al. (2006) described the use of 5-bromo-4-methylpyrimidine in palladium/copper-catalyzed coupling reactions with terminal alkynes, leading to the synthesis of alkynylpyrimidines. This study demonstrates its application in regioselective synthesis (Pal et al., 2006).
Nitrodebromination and Methyl Bi-functionalization :
- Mousavi, Heravi, and Tajabadi (2020) explored a unique one-pot process involving nitrodebromination and methyl bromonitration of 5-bromo-4-methylpyrimidine derivatives. This research highlighted a novel transformation pathway for pyrimidines (Mousavi, Heravi, & Tajabadi, 2020).
Antiviral Activity of Substituted Pyrimidines :
- Hocková et al. (2003) studied 5-bromo-4-methylpyrimidine derivatives for their antiviral activity, particularly against retroviruses. This research contributed to understanding the potential therapeutic applications of these compounds (Hocková et al., 2003).
Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines :
- Rahimizadeh et al. (2011) synthesized and evaluated the antibacterial properties of thiazolo[4,5-d]pyrimidines derived from 5-bromo-4-methylpyrimidine. This study contributed to the development of new antibacterial agents (Rahimizadeh et al., 2011).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives :
- Rahimizadeh, Nikpour, and Bakavoli (2007) reported a new route to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives using 5-bromo-4-methylpyrimidine. This research expanded the chemical repertoire for the synthesis of novel organic compounds (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Synthesis of Key Pyrimidine Precursors for Rosuvastatin :
- Šterk et al. (2012) utilized 5-bromo-4-methylpyrimidine in synthesizing key precursors for the statin drug rosuvastatin. This highlights its role in pharmaceutical synthesis (Šterk et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPHTZYJPXPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499201 | |
Record name | 5-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyrimidine | |
CAS RN |
1439-09-4 | |
Record name | 5-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1439-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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